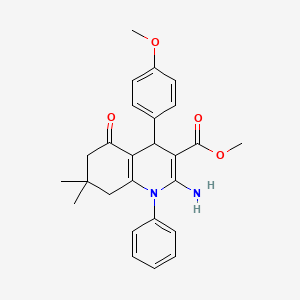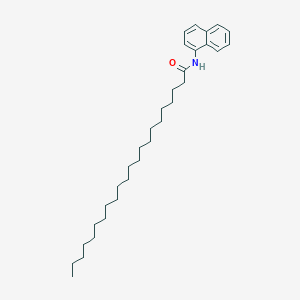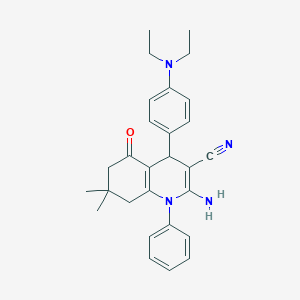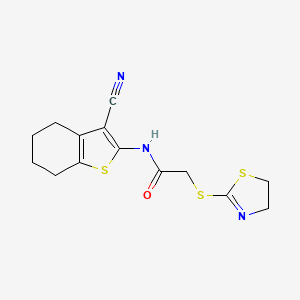![molecular formula C30H22N2O4 B11533061 N-(2,3-dimethylphenyl)-1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11533061.png)
N-(2,3-dimethylphenyl)-1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes benzoyl, dimethylphenyl, and isoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoylphenyl and dimethylphenyl intermediates, which are then subjected to cyclization and amidation reactions under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the amide moiety.
Scientific Research Applications
2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-4-CARBOXAMIDE
- 2-(3-BENZOYLPHENYL)-N-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-6-CARBOXAMIDE
Properties
Molecular Formula |
C30H22N2O4 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-N-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C30H22N2O4/c1-18-8-6-13-26(19(18)2)31-28(34)22-14-15-24-25(17-22)30(36)32(29(24)35)23-12-7-11-21(16-23)27(33)20-9-4-3-5-10-20/h3-17H,1-2H3,(H,31,34) |
InChI Key |
QVVMGGQQAMQBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11532988.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11533004.png)
![(2Z,5E)-2-[(2Z)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11533006.png)
![2-(methylsulfanyl)-N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-1,3-benzothiazol-6-amine](/img/structure/B11533009.png)


![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533019.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11533026.png)
![4-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11533035.png)
![5-[(3,5-Dibromo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11533038.png)
![(2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11533041.png)
![2,4-dichloro-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11533063.png)

